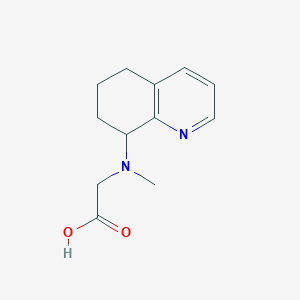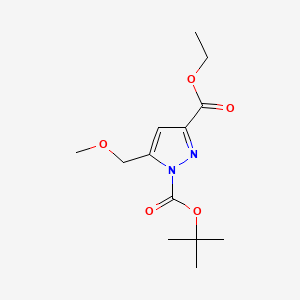
4-Oxazdepropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxazdepropanoic acid: is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the oxazole ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxazdepropanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of acylhydrazides with allenoates in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). This one-pot synthesis involves aerobic oxidation followed by cycloaddition to form the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized processes to ensure high yield and purity. These methods often include the use of novel intermediates and acylating agents under controlled conditions to achieve efficient synthesis .
化学反应分析
Types of Reactions: 4-Oxazdepropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as N-bromophthalimide in aqueous acetic acid medium.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the oxazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: N-bromophthalimide in aqueous acetic acid medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various halogenating agents and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the oxazole ring.
科学研究应用
4-Oxazdepropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Oxazdepropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, bind to receptors, and alter cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to exert its biological effects .
相似化合物的比较
Oxazole: A heterocyclic compound with a similar ring structure but different substitution patterns.
Oxazoline: A related compound with a saturated ring structure.
Isoxazole: A structural isomer with the nitrogen and oxygen atoms in different positions.
Uniqueness: 4-Oxazdepropanoic acid is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen atoms within the ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
分子式 |
C6H7NO3 |
|---|---|
分子量 |
141.12 g/mol |
IUPAC 名称 |
3-(1,3-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H7NO3/c8-6(9)2-1-5-3-10-4-7-5/h3-4H,1-2H2,(H,8,9) |
InChI 键 |
HHWFSZXANSAMFC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CO1)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(4-methoxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13893765.png)


![4,4,5,5-Tetramethyl-2-spiro[5.5]undec-2-en-3-yl-[1,3,2]dioxaborolane](/img/structure/B13893796.png)



![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol](/img/structure/B13893825.png)




